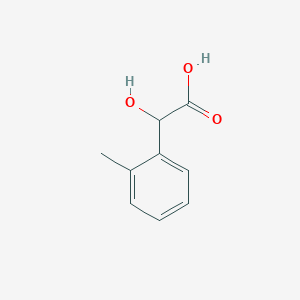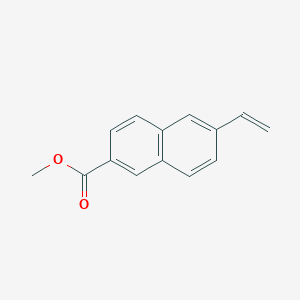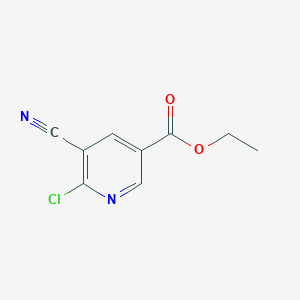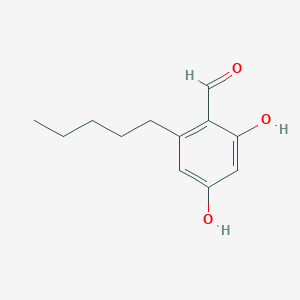
2,4-Dihydroxy-6-pentylbenzaldehyde
Overview
Description
2,4-Dihydroxy-6-pentylbenzaldehyde is an organic compound belonging to the family of aromatic aldehydes. It is characterized by the presence of two hydroxyl groups and a pentyl chain attached to a benzaldehyde core. This compound is known for its role as an intermediate in the synthesis of olivetolic acid, which is a precursor in the synthesis of primin and tetrahydrocannabinol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-6-pentylbenzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of para-toluene sulfuric acid monohydrate (PTSA) as a catalyst. In this method, PTSA is added to a stirred solution of this compound in dichloromethane, which is then cooled to 5°C using an ice bath. A cold solution of (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol in dichloromethane is then added to the mixture .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often produced in neat form and packaged with exact weight specifications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-6-pentylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate (NaH2PO4) in a mixture of DMSO and water at 0°C is commonly used for oxidation reactions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) under mild conditions.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of olivetolic acid .
Scientific Research Applications
2,4-Dihydroxy-6-pentylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds, including olivetolic acid and tetrahydrocannabinol.
Biology: The compound is used in the study of biochemical pathways and the synthesis of natural products.
Medicine: Research into its derivatives has shown potential antioxidant and anti-inflammatory activities.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-pentylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and electron transfer reactions. These interactions contribute to its antioxidant properties by stabilizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
2,4-Dihydroxy-6-pentylbenzaldehyde can be compared with other similar compounds, such as:
2,4-Dihydroxybenzaldehyde: Lacks the pentyl chain, resulting in different chemical properties and reactivity.
2,4-Dihydroxy-6-methylbenzaldehyde: Contains a methyl group instead of a pentyl chain, affecting its solubility and reactivity.
Olivetolic Acid: A direct derivative of this compound, used in the synthesis of cannabinoids.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,4-dihydroxy-6-pentylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-9-6-10(14)7-12(15)11(9)8-13/h6-8,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCYBHCUWCBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


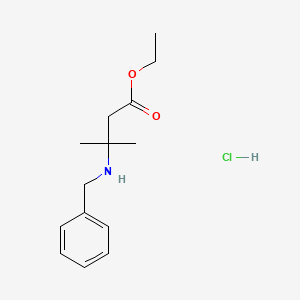
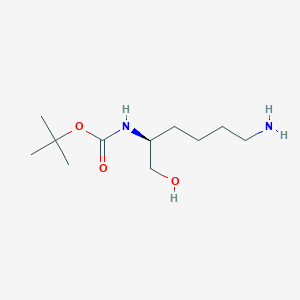

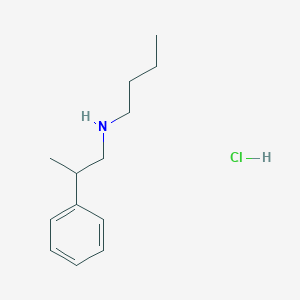


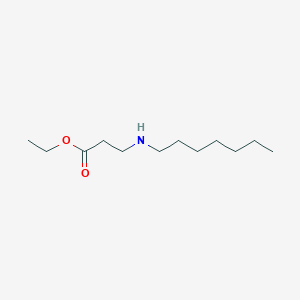
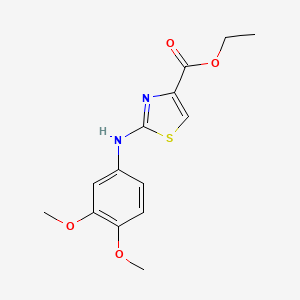

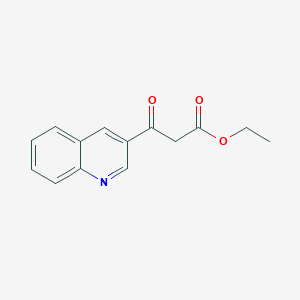
![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)
